molecular formula C8H9N3O4 B2676256 3,4-Dimethyl-2,6-Dinitroaniline CAS No. 40318-31-8

3,4-Dimethyl-2,6-Dinitroaniline

Cat. No.: B2676256
CAS No.: 40318-31-8
M. Wt: 211.177
InChI Key: MHTNLJYRURGLAC-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2,6-Dinitroaniline is an organic compound with the molecular formula C8H9N3O4. It is a derivative of aniline, characterized by the presence of two nitro groups and two methyl groups attached to the benzene ring. This compound is known for its applications in the agricultural industry, particularly as a metabolite and degradation product of the herbicide pendimethalin .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethyl-2,6-Dinitroaniline can be synthesized through the nitration of 3,4-dimethylanilineThe reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow nitration processes. These processes are designed to optimize the yield and purity of the product while minimizing the formation of by-products. The use of advanced reaction engineering techniques, such as pinched flow reactors, allows for precise control over reaction conditions and efficient scale-up of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2,6-Dinitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethyl-2,6-Dinitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-2,6-Dinitroaniline involves its interaction with cellular components, particularly tubulin. The compound disrupts the mitotic sequence by forming a complex with tubulin, thereby inhibiting cell division. This mechanism is similar to that of other dinitroaniline herbicides, which target the microtubule assembly process in plant cells .

Comparison with Similar Compounds

Similar Compounds

    Pendimethalin: N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline, a widely

Properties

IUPAC Name

3,4-dimethyl-2,6-dinitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-4-3-6(10(12)13)7(9)8(5(4)2)11(14)15/h3H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTNLJYRURGLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)[N+](=O)[O-])N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40318-31-8
Record name 3,4-dimethyl-2,6-dinitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into 30 ml. of concentrated sulfuric acid is added 2.85 grams of N-(ethoxycarbonyl)-3,4-dimethyl-2,6-dinitroaniline. The mixture is heated to a temperature in the range of from 110° C. to 120° C. for 15 minutes and then poured over ice. The precipitated solid is collected and crystallized from absolute ethanol yielding the desired product having a melting point of from 141.5° C. to 142.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(ethoxycarbonyl)-3,4-dimethyl-2,6-dinitroaniline
Quantity
2.85 g
Type
reactant
Reaction Step One

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